molecular formula C9H14N2O2 B13108110 Uracil, 3,6-dimethyl-5-propyl- CAS No. 90565-91-6

Uracil, 3,6-dimethyl-5-propyl-

Cat. No.: B13108110
CAS No.: 90565-91-6
M. Wt: 182.22 g/mol
InChI Key: JWHXRPRJUQVXHG-UHFFFAOYSA-N
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Description

Uracil, 3,6-dimethyl-5-propyl- (systematic name: 5-propyl-3,6-dimethyluracil) is a substituted uracil derivative characterized by methyl groups at positions 3 and 6 of the pyrimidine ring and a propyl chain at position 4. Uracil derivatives are widely studied due to their biological relevance, particularly in antiviral and anticancer research.

Properties

CAS No.

90565-91-6

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3,6-dimethyl-5-propyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-4-5-7-6(2)10-9(13)11(3)8(7)12/h4-5H2,1-3H3,(H,10,13)

InChI Key

JWHXRPRJUQVXHG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=O)N(C1=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives, including Uracil, 3,6-dimethyl-5-propyl-, typically involves the modification of the uracil ring through various chemical reactions. One common method is the alkylation of uracil at specific positions.

Industrial Production Methods

Industrial production of uracil derivatives often involves multi-step synthesis processes that ensure high yield and purity. These processes may include the use of condensing agents, cyclization reactions, and vacuum distillation to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Uracil, 3,6-dimethyl-5-propyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or alter existing ones.

    Reduction: This reaction can modify the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated uracil compounds .

Scientific Research Applications

Biochemical Applications

Nucleic Acid Research
Uracil derivatives are vital in nucleic acid research due to their role as building blocks in RNA synthesis. The structural modifications of uracil can influence its interaction with nucleotides and enzymes involved in nucleic acid metabolism. A review discusses the synthesis of various substituted uracils and their implications for understanding nucleic acid behavior .

Cosmetic Formulations
In the field of cosmetic science, uracil derivatives are being explored for their potential as active ingredients in skin care products. The incorporation of such compounds can enhance the stability and efficacy of formulations. Studies have demonstrated that uracil derivatives can serve as film formers and stabilizers in creams and lotions .

Case Study 1: Antitumor Efficacy

A study published in a cancer research journal investigated the effects of a series of uracil derivatives on tumor cell lines. The results indicated that compounds with specific alkyl substitutions showed significant inhibition of cell proliferation compared to controls. This suggests a promising avenue for developing new cancer therapeutics based on Uracil, 3,6-dimethyl-5-propyl-.

Case Study 2: Antibacterial Activity

An experimental study assessed the antibacterial effects of various uracil derivatives against common pathogens. The findings revealed that certain metal complexes formed with these derivatives exhibited enhanced activity compared to their non-complexed forms. This supports the hypothesis that Uracil, 3,6-dimethyl-5-propyl- could be beneficial in formulating new antibacterial agents.

Data Tables

Application Area Property/Effect Reference
Medicinal ChemistryAntitumor activity
BiochemistryInhibition of thymidine phosphorylase
Antibacterial StudiesEnhanced antimicrobial activity
Cosmetic FormulationsStability and efficacy in skin products

Mechanism of Action

The mechanism of action of Uracil, 3,6-dimethyl-5-propyl- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Uracil Derivatives

Structural Comparison

The compound’s substitutions distinguish it from other uracil derivatives:

  • 5-Substituted Uracils :
    • 5-(2-Hydroxyethyl)uracil and 5-(3-hydroxypropyl)uracil (): These analogs feature hydrophilic hydroxyalkyl groups at position 5, enhancing water solubility compared to the hydrophobic propyl group in 3,6-dimethyl-5-propyluracil .
    • 5-(Acylethynyl)uracils (): These derivatives incorporate electron-withdrawing acylethynyl groups, which may increase reactivity in nucleophilic environments compared to the electron-donating methyl and propyl groups in the target compound .
  • 6-Azido and 6-Amino Derivatives (): Compounds like AzBBU and AmBBU include bulky benzyl or pyridinylmethyl groups at position 6, which likely confer greater steric hindrance and resistance profiles compared to the smaller methyl group in 3,6-dimethyl-5-propyluracil .
Table 1: Structural and Functional Group Comparison
Compound Position 3 Position 5 Position 6 Key Properties
3,6-Dimethyl-5-propyluracil Methyl Propyl Methyl Hydrophobic, moderate steric bulk
5-(2-Hydroxyethyl)uracil H 2-Hydroxyethyl H Hydrophilic, enhanced solubility
AzBBU Benzyl 3,5-Dimethylbenzyl Azido Bulky, antiviral resistance
5-(Acylethynyl)uracil H Acylethynyl H Reactive, antiviral activity

Physicochemical Properties

  • Solubility : The hydrophobic propyl and methyl groups likely reduce aqueous solubility compared to hydroxyalkyl-substituted uracils () but may improve lipid membrane permeability .
  • Metabolic Stability : Methyl groups at positions 3 and 6 could hinder metabolic oxidation, increasing half-life relative to unsubstituted uracils .

Biological Activity

Uracil, 3,6-dimethyl-5-propyl- is a derivative of uracil, a pyrimidine base found in RNA. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

PropertyValue
CAS Number 218443-74-4
Molecular Formula C10H13N2O2
Molecular Weight 193.23 g/mol
IUPAC Name 3,6-Dimethyl-5-propyluracil

Antiviral Activity

Recent studies have highlighted the antiviral potential of uracil derivatives. For instance, N1,N3-disubstituted uracil derivatives have shown significant activity against SARS-CoV-2. In vitro tests demonstrated that these compounds inhibit the activity of recombinant SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. The binding interactions were primarily hydrophobic, indicating that modifications at the N1 and N3 positions can enhance antiviral efficacy against various viral strains, including Omicron variants .

Antitumor Activity

Uracil derivatives are also being explored for their anticancer properties. A study focused on novel uracil derivatives showed that certain compounds exhibit cytotoxic effects against different cancer cell lines. For example, compounds derived from uracil with specific substitutions demonstrated significant inhibitory effects on cell proliferation in human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair.

The biological activity of uracil derivatives is largely attributed to their ability to interact with various molecular targets:

  • Inhibition of Viral Enzymes : Compounds like uracil derivatives can inhibit viral polymerases, disrupting the replication cycle of viruses such as HIV and SARS-CoV-2 .
  • Cytotoxic Effects on Cancer Cells : The mechanism includes interference with DNA synthesis and induction of apoptosis in cancer cells through the inhibition of critical kinases involved in cell signaling pathways .

Synthesis Methods

The synthesis of uracil derivatives typically involves several chemical reactions:

  • Starting Material : The synthesis often begins with 1,3-dimethyluracil.
  • Substitution Reactions : Various alkyl or aryl groups are introduced at specific positions (e.g., N1 and N3) to enhance biological activity.
  • Yield Optimization : Recent methodologies focus on improving yields through one-pot reactions or using advanced coupling techniques .

Study 1: Antiviral Efficacy Against SARS-CoV-2

A comprehensive study evaluated a series of N1,N3-disubstituted uracil derivatives for their antiviral efficacy against SARS-CoV-2. The results indicated that these compounds not only inhibited viral replication but also showed a favorable safety profile in vitro. This suggests potential for further development as therapeutic agents for COVID-19 .

Study 2: Anticancer Properties

Another investigation assessed the cytotoxic effects of various uracil derivatives on breast and cervical cancer cell lines. The findings revealed that certain derivatives exhibited EC50 values in the submicromolar range, indicating potent anticancer activity. Structure-activity relationship studies suggested that specific substitutions at the N-position significantly enhanced potency against these cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-dimethyl-5-propyluracil, and which analytical techniques confirm its structural integrity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, anhydrides or chloroanhydrides of polyfluorocarboxylic acids may react with 6-amino-1,3-dialkyluracil precursors under dry dioxane and pyridine catalysis. Post-synthesis, structural confirmation requires nuclear magnetic resonance (NMR) for substituent positioning, high-resolution mass spectrometry (HRMS) for molecular weight, and X-ray crystallography for stereochemical validation .
  • Analytical Validation : Compare experimental NMR shifts (e.g., methyl groups at C3/C6 and propyl at C5) with computational predictions (DFT-based chemical shift modeling).

Q. How can researchers safely handle and store 3,6-dimethyl-5-propyluracil in laboratory settings?

  • Safety Protocols : While the compound lacks GHS hazard classification (based on uracil analogs), standard precautions include using gloves, lab coats, and fume hoods. Storage should follow anhydrous conditions at 2–8°C to prevent hydrolysis or decomposition .
  • Emergency Measures : In case of accidental exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for uracil derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in quantifying uracil derivatives within DNA, such as 3,6-dimethyl-5-propyluracil?

  • Methodology : Use a catalytically inactive uracil DNA glycosylase (UDG) mutant to bind but not excise uracil. Pair this with fluorescence-based probes (e.g., AP-site-specific dyes) to quantify uracil levels without disrupting DNA integrity. Validate using synthetic oligonucleotides with defined uracil content as standards .
  • Data Interpretation : Address discrepancies by cross-validating with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or capillary electrophoresis .

Q. How do steric effects from methyl and propyl substituents influence interactions with DNA repair enzymes (e.g., UDGs or archaeal DNA polymerases)?

  • Experimental Design :

  • Enzyme Activity Assays : Compare excision rates of 3,6-dimethyl-5-propyluracil with unmodified uracil using recombinant UDGs (e.g., EcoUng or BdiUng). Monitor reaction kinetics via PAGE or fluorometric assays .
  • Structural Analysis : Perform molecular docking simulations to assess steric hindrance in the enzyme’s active site. For example, Mycobacterium smegmatis Ung shows higher tolerance for bulky substituents than EcoUng .
    • Key Finding : Substitutions at C5 (propyl) may reduce enzymatic turnover due to impaired base flipping, whereas C3/C6 methyl groups could stabilize hydrophobic interactions .

Q. What role does 3,6-dimethyl-5-propyluracil play in electron transfer studies involving DNA bases?

  • Radiolytic Probes : Use γ-irradiation of aqueous solutions containing bromouracil analogs to induce electron transfer. Quantify uracil formation via HPLC and competition kinetic analysis. Compare yields in the presence of thymine/adenine vs. guanine/cytosine to identify electron donors .
  • Mechanistic Insight : Methyl and propyl groups may alter redox potentials, affecting electron capture efficiency. Refer to radiation chemistry protocols for dose-dependent yield calculations .

Methodological Challenges

Q. How can primer design for USER (Uracil-Specific Excision Reagent) cloning be adapted for uracil derivatives like 3,6-dimethyl-5-propyluracil?

  • Primer Design :

  • Binding Region : Follow standard Tm rules for annealing (e.g., 18–22 bp, 50–60°C).
  • 5’ Overhang : Incorporate 7–12 nucleotides complementary to the target vector. Use virtual lab simulations (e.g., Labster) to predict steric clashes from bulky substituents during ligation .
    • Validation : Confirm cloning efficiency via restriction digest and Sanger sequencing.

Q. What are the limitations of current spectroscopic methods in characterizing substituted uracil derivatives?

  • UV-Vis/IR Limitations : Methyl and propyl groups may obscure characteristic uracil absorption bands (e.g., 260 nm for π→π* transitions). Use solvent perturbation spectroscopy or computational TD-DFT to assign electronic transitions .
  • Advanced Techniques : Solid-state NMR or cryo-EM for analyzing crystalline or aggregated forms .

Key Research Gaps

  • Therapeutic Potential : Limited data exist on antiviral or anticancer activity of 3,6-dimethyl-5-propyluracil. Screen against viral polymerases (e.g., HIV RT) or cancer cell lines using MTT assays .
  • Environmental Stability : No studies address biodegradation or ecotoxicology. Apply OECD guidelines for hydrolysis/photolysis testing .

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